molecular formula C23H22Cl3FN4O3 B610172 Poziotinib hydrochloride CAS No. 1429757-68-5

Poziotinib hydrochloride

Cat. No.: B610172
CAS No.: 1429757-68-5
M. Wt: 527.8 g/mol
InChI Key: OMYSOLOMWJFVNK-UHFFFAOYSA-N
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Description

Poziotinib hydrochloride is a potent, irreversible inhibitor of the human epidermal growth factor receptor (HER) family, specifically targeting HER1, HER2, and HER4. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and other cancers that exhibit mutations in the HER2 gene. This compound has shown significant promise in clinical trials, particularly for patients with HER2 exon 20 insertion mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of poziotinib hydrochloride involves multiple steps starting from 7-methoxy-4-oxo-3,4-dihydroquinazolin-yl acetate. The process includes chlorination, ammonification, hydrolysis, condensation, deprotection, and amidation reactions. The key intermediate, 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl pivalate, is formed through these steps. The final product, poziotinib, is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The starting material, 7-methoxy-4-oxo-3,4-dihydroquinazolin-yl acetate, is readily available, and the reaction conditions are moderate, making the process suitable for large-scale production. The overall yield of the industrial process is approximately 37.2% .

Chemical Reactions Analysis

Types of Reactions

Poziotinib hydrochloride undergoes various chemical reactions, including nucleophilic substitution, deprotection, and amidation. These reactions are crucial for the synthesis and modification of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (TSP) is used as a reagent.

    Deprotection: The Boc group is removed using trifluoroacetic acid (CF3COOH).

    Amidation: Acrylyl chloride is used to form the amide bond.

Major Products

The major product formed from these reactions is this compound, which is confirmed by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HR-MS) .

Scientific Research Applications

Poziotinib hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Poziotinib hydrochloride exerts its effects by binding covalently to the tyrosine kinase domain of HER1, HER2, and HER4. This binding inhibits the receptor’s activity, preventing downstream signaling pathways that lead to cell proliferation and survival. The small size and flexible structure of poziotinib allow it to access restricted binding sites and overcome steric hindrance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Poziotinib hydrochloride is unique due to its high potency and ability to inhibit multiple HER family members. Its small size and flexible structure provide an advantage in binding to restricted sites, making it effective against mutations that confer resistance to other inhibitors .

Properties

IUPAC Name

1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2FN4O3.ClH/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26;/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYSOLOMWJFVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl3FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429757-68-5
Record name Poziotinib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429757685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POZIOTINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4Z7U6JL1C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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